molecular formula C17H28O3 B5428118 (2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid

(2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid

Cat. No.: B5428118
M. Wt: 280.4 g/mol
InChI Key: SYHZIWQDPDTBGP-DZKMRSEMSA-N
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Description

(2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid is an organic compound characterized by its unique structure, which includes multiple double bonds and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones followed by a series of reduction and oxidation steps to introduce the necessary functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process may also incorporate purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and reactivity.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid include other polyunsaturated fatty acids and their derivatives. Examples include:

    Linoleic acid: A polyunsaturated omega-6 fatty acid.

    Arachidonic acid: Another polyunsaturated omega-6 fatty acid involved in cellular signaling.

Uniqueness

What sets this compound apart is its specific structure, which includes an ethoxy group and multiple conjugated double bonds. This unique configuration can impart distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

(2Z,6E)-5-ethoxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-6-20-16(11-15(5)12-17(18)19)10-14(4)9-7-8-13(2)3/h8,10,12,16H,6-7,9,11H2,1-5H3,(H,18,19)/b14-10+,15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZIWQDPDTBGP-DZKMRSEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=CC(=O)O)C)C=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C/C(=C\C(=O)O)/C)/C=C(\C)/CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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